Fmoc-NH-PEG8-CH2COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

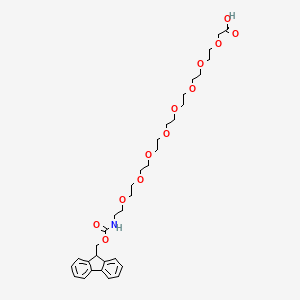

Fmoc-NH-PEG8-CH2COOH: is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

科学的研究の応用

Bioconjugation

Overview:

Fmoc-NH-PEG8-CH2COOH serves as an effective linker in bioconjugation processes. This capability allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing their functionality in drug delivery systems.

Mechanism:

The terminal carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable amide bonds. This reaction is crucial for creating complex bioconjugates necessary for targeted therapies.

Case Study:

In a study involving antibody-drug conjugates (ADCs), this compound was used to link cytotoxic agents to antibodies targeting HER2-positive cancer cells. The resulting ADC demonstrated potent cytotoxic activity with IC50 values ranging from 10 to 14 nM, showcasing the effectiveness of this linker in enhancing therapeutic efficacy .

Drug Delivery

Overview:

The PEG component of this compound significantly improves solubility and biocompatibility, making it an ideal candidate for formulating drug delivery systems. Its hydrophilic nature enhances the stability of therapeutic agents in biological environments.

Applications:

- Targeted Delivery: The compound can be engineered to deliver drugs specifically to diseased tissues, minimizing side effects on healthy cells.

- Stability Enhancement: Studies indicate that PEGylated derivatives exhibit enhanced stability in serum compared to non-PEGylated counterparts, with over 70% stability observed after 24 hours in rat serum at physiological temperature .

Peptide Synthesis

Overview:

this compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during synthesis, allowing for the creation of complex peptides with high purity.

Synthesis Process:

- Fmoc Protection: The amine group is protected using the Fmoc group.

- PEGylation: The protected amine reacts with a PEG chain.

- Carboxylation: The terminal hydroxyl group is converted into a carboxylic acid.

Data Table: Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fmoc Protection | Piperidine in DMF | High |

| PEGylation | PEG chain reaction | Moderate |

| Amide Bond Formation | EDC or HATU | Variable |

Biomedical Research

Overview:

This compound plays a vital role in developing hydrogels for tissue engineering, providing scaffolds that support cell growth and differentiation essential for regenerative medicine.

Applications:

- Tissue Engineering: Hydrogels incorporating this compound have been shown to support cell viability and proliferation, making them suitable for applications in wound healing and organ regeneration.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG8-CH2COOH typically involves the following steps:

Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as coupling agents.

Major Products:

Deprotection: Yields the free amine derivative.

Amide Bond Formation: Produces amide-linked conjugates with various biomolecules.

作用機序

Mechanism: Fmoc-NH-PEG8-CH2COOH acts as a linker molecule that facilitates the conjugation of various biomolecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine group. The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the formation of complex bioconjugates.

Molecular Targets and Pathways:

Targets: Primary amines on proteins, peptides, and other biomolecules.

Pathways: Involves standard peptide coupling chemistry using carbodiimide or triazole-based coupling agents.

類似化合物との比較

Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.

Fmoc-NH-PEG4-CH2COOH: A medium-length PEG linker with similar functional groups.

Fmoc-NH-PEG6-CH2COOH: A slightly shorter PEG linker with similar functional groups.

Uniqueness: Fmoc-NH-PEG8-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .

生物活性

Fmoc-NH-PEG8-CH2COOH, a compound characterized by its unique structure and properties, is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis methods, stability, and applications in drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : C33H47N O12

- Molecular Weight : 649.726 g/mol

- CAS Number : 868594-52-9

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amine during synthesis, an 8-unit polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility, and a carboxylic acid group that facilitates conjugation to various biomolecules .

Antibody-Drug Conjugates (ADCs)

This compound is utilized as a linker in ADCs, allowing for the selective delivery of cytotoxic agents to cancer cells. The PEG moiety plays a crucial role in increasing the solubility and stability of the conjugate in biological systems. In vitro studies have shown that ADCs incorporating this linker exhibit potent cytotoxic activity against HER2-overexpressing cells, with IC50 values ranging from 10 to 14 nM .

PROTACs

In the context of PROTAC technology, this compound serves as a versatile linker that connects ligands targeting E3 ubiquitin ligases with ligands for specific target proteins. This dual-targeting approach promotes targeted protein degradation, offering a novel therapeutic strategy for diseases such as cancer .

Stability Studies

Stability is a critical factor influencing the efficacy of drug delivery systems. Research indicates that PEGylated derivatives demonstrate enhanced stability in serum compared to non-PEGylated counterparts. Specifically, this compound showed significant resistance to proteolytic degradation, with over 70% of the peptide remaining intact after 24 hours in rat serum at 37 °C .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is removed using piperidine, followed by coupling reactions facilitated by reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels exceeding 95% .

Case Studies

- Case Study on HER2-targeted ADCs :

- Case Study on PROTAC Development :

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。